2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine

Description

Properties

IUPAC Name |

5-octoxy-2-(4-octoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-19-29-24-17-15-23(16-18-24)26-27-21-25(22-28-26)30-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETWSNMXSKALFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes octyloxy groups that may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in the realms of antimicrobial and anticancer applications.

Chemical Structure and Properties

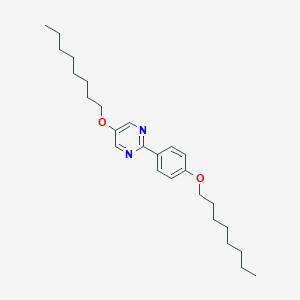

The chemical structure of this compound can be represented as follows:

This structure consists of a pyrimidine ring substituted with two octyloxyphenyl groups. The presence of these hydrophobic alkoxy chains may enhance the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation.

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value calculated at 15 µM. Flow cytometry analysis revealed an increase in apoptosis markers, indicating that the compound induces programmed cell death in cancer cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound may act as an enzyme inhibitor, particularly targeting kinases involved in signaling pathways that regulate cell growth and division.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar pyrimidine derivatives:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | Moderate | 15 |

| 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol | High | 10 |

| Pyrazolo[3,4-d]pyrimidine | Low | 20 |

Scientific Research Applications

The compound 2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine is a member of the pyrimidine family, which has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its scientific research applications, including its chemical properties, synthesis methods, biological activities, and comparative analysis with similar compounds.

Biological Activities

This compound is being investigated for several biological activities:

- Anticancer Properties : Research indicates that pyrimidine derivatives can inhibit specific enzymes involved in cell proliferation, suggesting potential use as anticancer agents.

- Antimicrobial Activity : Some studies have shown that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Material Science

Due to its unique chemical structure, this compound may serve as a precursor for advanced materials:

- Liquid Crystals : The presence of long alkoxy chains can lead to liquid crystalline behavior, which is useful in display technologies.

- Polymer Chemistry : It can be used as a monomer to synthesize polymers with tailored properties for specific applications.

Pharmaceutical Development

The compound's ability to interact with biological targets makes it a candidate for drug development:

- Targeted Therapy : Its structural features allow for modifications that can enhance selectivity towards certain receptors or enzymes.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidines were tested for their ability to inhibit cancer cell growth. The results indicated that modifications on the pyrimidine ring significantly affected their potency against various cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of octyloxy-substituted pyrimidines. The findings demonstrated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential as new antimicrobial agents.

Uniqueness

The dual octyloxy substitution on the pyrimidine ring provides distinct solubility and reactivity characteristics compared to other derivatives, potentially leading to unique biological activities and applications in material science.

Comparison with Similar Compounds

Structural Variations and Phase Behavior

The table below compares 2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine (hereafter Compound A ) with structurally related pyrimidine derivatives, focusing on alkyl chain length, substituent positions, and phase transitions:

Key Observations :

Alkyl Chain Length :

- Increasing alkyl chain length (e.g., dodecyloxy in vs. octyloxy in Compound A) reduces melting points (Cr 42°C vs. Cr 51°C) but stabilizes smectic phases at lower temperatures.

- Conversely, shorter chains (e.g., hexyloxy in ) elevate transition temperatures (SmA 193°C) due to reduced steric hindrance and enhanced molecular packing .

Substituent Position: Meta-substituted derivatives (e.g., 3-propyloxyphenyl in ) exhibit broader nematic ranges (N 138°C) but lack smectic-C (SmC) phases, unlike para-substituted Compound A.

Biphenyl vs. Pyrimidine Core :

- Pyrimidine-based compounds (e.g., Compound A) generally exhibit lower melting points than biphenyl analogs (e.g., terphenyls), attributed to the pyrimidine ring’s polarity and conformational rigidity .

Electronic and Optical Properties

- Electron-Deficient Pyrimidine Core : Enhances charge transport in organic semiconductors compared to carbazole- or fluorene-based polymers, though with lower photoluminescence efficiency .

- Alkyloxy Chains: Improve solubility in organic solvents (critical for thin-film processing) but reduce dielectric anisotropy compared to cyano-terminated LCs .

Patent and Commercial Relevance

- Compound A is marketed by SYNTHON Chemicals (Product Code: ST01059) with >99.5% purity, highlighting its industrial viability .

- In contrast, 2-(4-n-Heptyloxyphenyl)-5-n-nonylpyrimidine (ST00556) is prioritized for high-temperature SmA phases (>74°C), whereas Compound A’s lower SmC phase (91°C) suits multiplexed display applications .

Preparation Methods

Nucleophilic Aromatic Substitution for Intermediate Preparation

The synthesis of 2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine begins with the preparation of alkoxy-substituted aromatic intermediates. A common precursor, 4-octyloxyphenol, is synthesized via alkylation of hydroquinone with 1-bromooctane under basic conditions. This reaction proceeds through an SN2 mechanism, where the phenoxide ion attacks the alkyl bromide to form the ether linkage. The product is purified via recrystallization or column chromatography, yielding 4-octyloxyphenol with >85% efficiency.

Subsequent steps involve coupling the alkoxy-substituted phenol to a pyrimidine ring. The pyrimidine core is functionalized at the 2- and 5-positions through nucleophilic substitution reactions. For example, 2-chloro-5-hydroxypyrimidine reacts with 4-octyloxyphenol in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in dimethylformamide (DMF) at 120°C. The reaction mechanism involves deprotonation of the phenolic hydroxyl group, forming a phenoxide ion that displaces the chloride at the 2-position of the pyrimidine ring.

Cross-Coupling Reactions for Direct Functionalization

Palladium-catalyzed cross-coupling reactions offer an alternative route for introducing octyloxy groups. Suzuki-Miyaura coupling has been employed to attach aryl boronic acids to halogenated pyrimidines. For instance, 2,5-dibromopyrimidine reacts with 4-octyloxyphenylboronic acid under Pd(PPh₃)₄ catalysis in a mixture of toluene and aqueous Na₂CO₃ at 80°C. This method achieves regioselective functionalization at both the 2- and 5-positions, with yields exceeding 70% after purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance nucleophilicity in substitution reactions, while toluene and tetrahydrofuran (THF) are preferred for cross-coupling due to their compatibility with palladium catalysts. Elevated temperatures (100–120°C) are critical for overcoming activation energy barriers in both substitution and coupling reactions.

Catalytic Systems and Additives

In cross-coupling reactions, the use of Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine (PPh₃) as a ligand improves catalytic activity. Additives such as KI in nucleophilic substitutions facilitate the generation of reactive intermediates by stabilizing transition states.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using silica gel and eluents such as hexane/ethyl acetate (8:2 v/v). High-performance liquid chromatography (HPLC) with C18 columns confirms purity (>98%).

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS):

Comparative Analysis of Synthetic Methods

| Method | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF, K₂CO₃, 120°C, 24h | 65–75 | >95 | Cost-effective, scalable |

| Suzuki-Miyaura Coupling | Toluene/H₂O, Pd(PPh₃)₄, 80°C, 12h | 70–78 | >98 | Regioselective, mild conditions |

Challenges and Innovations in Scalability

Byproduct Formation in Substitution Reactions

Competing elimination reactions during nucleophilic substitutions can generate olefinic byproducts. This issue is mitigated by using excess phenol derivatives and maintaining anhydrous conditions.

Catalyst Degradation in Cross-Coupling

Palladium catalysts are prone to aggregation at high temperatures, reducing activity. Recent advances employ polymer-supported palladium nanoparticles, enhancing recyclability and reducing metal leaching.

Applications in Liquid Crystal Formulations

The compound’s mesomorphic properties arise from its rigid pyrimidine core and flexible alkoxy chains. In mixtures with fluorinated analogs (e.g., (S)-5-decyl-2-[4(2-fluorodecyloxy)phenyl]pyrimidine), it exhibits chiral nematic phases at 80°C, making it suitable for electro-optical devices .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine, and how can purity be optimized?

A1. The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chloro-5-(4-octyloxyphenyl)pyrimidine with sodium octyloxide under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF). Purity optimization requires rigorous column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Phase-purity validation via HPLC (≥99.5%) is critical for liquid crystal applications .

Q. Q2. How can the thermal stability and mesophase behavior of this compound be characterized?

A2. Differential Scanning Calorimetry (DSC) is the primary method for identifying phase transitions. For example, the compound exhibits a crystalline-to-smectic C (SmC) transition at 51°C, SmC-to-smectic A (SmA) at 91°C, and isotropization at 101°C . Polarized Optical Microscopy (POM) with a heating stage confirms textural changes (e.g., focal conic textures in SmC phases). Thermogravimetric Analysis (TGA) should confirm thermal stability up to 250°C.

Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?

A3. While specific toxicological data are limited, standard precautions include:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Inert atmosphere (argon) at 4°C to prevent oxidation.

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., alkyl chain length) influence mesophase properties?

A4. Systematic studies on homologs (e.g., 5-decyl or 5-nonyl derivatives) reveal that longer alkyl chains lower transition temperatures and stabilize smectic phases. For instance, replacing octyloxy with decyloxy reduces the SmA-to-isotropic transition by ~15°C. Computational modeling (e.g., molecular dynamics simulations) can correlate chain flexibility with entropy changes during phase transitions .

Q. Q5. What methodologies resolve contradictions in reported phase transition data across studies?

A5. Discrepancies often arise from impurities or heating rate variations. To mitigate:

- Standardize DSC protocols : Use heating/cooling rates ≤5°C/min to avoid supercooling artifacts.

- Cross-validate with XRD : Confirm layer spacing in smectic phases (e.g., d-spacing ~30–35 Å for SmC).

- Collaborative benchmarking : Compare data with homologs like 2-(4-hexyloxyphenyl)-5-hexylpyrimidine, which has a well-characterized Cr 75°C/SmA 193°C profile .

Q. Q6. How can this compound be integrated into functional materials (e.g., liquid crystal displays or organic electronics)?

A6. Its high electron-deficient pyrimidine core makes it suitable for:

- Host-guest systems : Doping with fluorescent dyes (e.g., perylene) for polarized emission.

- Charge transport layers : Blend with conjugated polymers (e.g., polyfluorenes) to enhance hole mobility.

- Electro-optic devices : Align via surface treatments (rubbed polyimide) for low-voltage switching in displays .

Q. Q7. What advanced spectroscopic techniques elucidate its molecular conformation in mesophases?

A7.

- Solid-state NMR : CP/MAS NMR to probe alkyl chain dynamics and aromatic core rigidity.

- FT-IR : Monitor C-O-C stretching (1250 cm) to assess ether linkage stability under thermal stress.

- SAXS/WAXS : Resolve smectic layer periodicity and molecular tilt angles (~22° in SmC phases) .

Methodological Challenges

Q. Q8. How can researchers address low yields in large-scale synthesis?

A8. Key strategies include:

- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of alkoxy groups).

- In situ monitoring : Raman spectroscopy to track reaction progress and terminate at optimal conversion (~85%) .

Q. Q9. What computational tools predict the compound’s compatibility with other liquid crystal materials?

A9. Density Functional Theory (DFT) calculates dipole moments and polarizability, while COSMO-RS simulations estimate miscibility with common hosts (e.g., 5CB or E7). Machine learning models trained on phase transition databases (e.g., LiqCryst) can recommend eutectic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.